Cas no 52568-80-6 (Cimetidine Amide Dihydrochloride)

52568-80-6 structure
Nome do Produto:Cimetidine Amide Dihydrochloride
Cimetidine Amide Dihydrochloride Propriedades químicas e físicas
Nomes e Identificadores
-
- Cimetidine Amide Dihydrochloride
- [N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea
- Guanylurea cimetidine
- SCHEMBL11207651
- DTXSID90998346
- 2-Carbamoyl-1-methyl-3-[2-(5-methylimidazol-4-yl-methylthio)ethyl]guanidine dihydrochloride
- Urea, ((methylamino)((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)methylene)-
- SKF 92422 N-[[[2-[[(4-Methyl-1H-imidazol-5-yl)methyl]thio]ethyl]amino](methylimino)methyl]urea
- 52568-80-6
- 77076-18-7
- 1-[(Methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]amino]methylene]urea Dihydrochloride (Cimetidine Amide Dihydrochloride)
- ((Methylamino)((2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)amino)methylene)urea
- N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid
- [N'-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]urea
- CHEMBL3303082
-
- Inchi: InChI=1S/C10H18N6OS/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17)
- Chave InChI: GWWANUFLANSTTA-UHFFFAOYSA-N
- SMILES: CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N
Propriedades Computadas
- Massa Exacta: 342.08000
- Massa monoisotópica: 270.126
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 7
- Complexidade: 298
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.1
- Superfície polar topológica: 134A^2
Propriedades Experimentais
- Densidade: 1.38
- Ponto de Fusão: 170-1720C
- Ponto de ebulição: 538.2°C at 760 mmHg
- Ponto de Flash: 279.3°C
- Índice de Refracção: 1.652
- PSA: 134.48000
- LogP: 3.09460
Cimetidine Amide Dihydrochloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | C441660-10mg |
Cimetidine Amide Dihydrochloride |
52568-80-6 | 10mg |
$345.00 | 2023-05-18 | ||
TRC | C441660-50mg |
Cimetidine Amide Dihydrochloride |
52568-80-6 | 50mg |
$ 1374.00 | 2023-09-08 | ||
A2B Chem LLC | AG23948-100mg |
Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride |
52568-80-6 | 100mg |
$325.00 | 2024-04-19 | ||
A2B Chem LLC | AG23948-10mg |
Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride |
52568-80-6 | 10mg |
$175.00 | 2024-04-19 | ||
TRC | C441660-25mg |
Cimetidine Amide Dihydrochloride |
52568-80-6 | 25mg |
$ 845.00 | 2023-09-08 | ||
A2B Chem LLC | AG23948-50mg |
Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride |
52568-80-6 | 50mg |
$238.00 | 2024-04-19 | ||
A2B Chem LLC | AG23948-5mg |
Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride |
52568-80-6 | 5mg |
$163.00 | 2024-04-19 | ||
TRC | C441660-2mg |
Cimetidine Amide Dihydrochloride |
52568-80-6 | 2mg |
$121.00 | 2023-05-18 | ||
TRC | C441660-5mg |
Cimetidine Amide Dihydrochloride |
52568-80-6 | 5mg |
$ 178.00 | 2023-09-08 | ||
A2B Chem LLC | AG23948-25mg |
Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride |
52568-80-6 | 25mg |
$194.00 | 2024-04-19 |
Cimetidine Amide Dihydrochloride Literatura Relacionada
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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